3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H14Cl2N4O2 and its molecular weight is 365.21. The purity is usually 95%.
BenchChem offers high-quality 3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dichloro-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Applications
Research demonstrates the synthesis and in vitro antimycobacterial activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, highlighting their potential against Mycobacterium tuberculosis. A specific derivative exhibited promising lead molecule characteristics with significant activity and no toxicity against a normal cell line, indicating suitability for drug development (Nayak et al., 2016).
Heterocyclic Synthesis
Another study focused on new heterocyclisations based on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives, producing compounds with confirmed structures via NMR spectroscopy and mass spectrometry, underscoring the versatility of these chemical frameworks in synthesizing novel heterocyclic compounds (Pokotylo et al., 2019).
Anticancer Activity
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated for anticancer activity. Several compounds demonstrated moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, comparing favorably to the reference drug etoposide (Ravinaik et al., 2021).
RET Kinase Inhibition
A series of 4-chloro-benzamides derivatives containing substituted heteroaryl rings were synthesized and evaluated as RET kinase inhibitors for cancer therapy. One compound, in particular, showed significant inhibition of RET kinase activity, suggesting potential as a novel lead compound for further investigation in cancer treatment (Han et al., 2016).
properties
IUPAC Name |
3,4-dichloro-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-2-22-7-3-4-13(22)15-20-14(24-21-15)9-19-16(23)10-5-6-11(17)12(18)8-10/h3-8H,2,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWJYEAXSWXQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.